molecular formula C9H13N3O B7898639 (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

Cat. No.: B7898639
M. Wt: 179.22 g/mol
InChI Key: CUVDBTRUDYXDNK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol typically involves the condensation of 2-R-5-acetyl-4-methylpyrimidines with dimethyl carbonate, leading to the formation of 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters . These esters can then react with various reagents such as (piperidin-1-yl)carboxamidine and arylguanidines to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines for the formation of dihydropyrazolones, and carboxamidines for the synthesis of pyrimidinones . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones and dihydropyrazolones, which can be further functionalized for specific applications .

Scientific Research Applications

®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both pyrimidine and pyrrolidine rings. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3R)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVDBTRUDYXDNK-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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